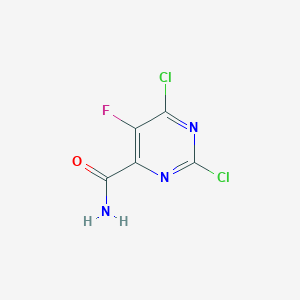

2,6-Dichloro-5-fluoropyrimidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-5-fluoropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN3O/c6-3-1(8)2(4(9)12)10-5(7)11-3/h(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSMAWWYJCZHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Dichloro-5-fluoropyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer therapies. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.03 g/mol. The presence of chlorine and fluorine atoms enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It functions as an inhibitor of specific kinases involved in cancer progression. The compound's structure allows it to interact with various biological targets, leading to the inhibition of tumor cell proliferation.

Table 1: Biological Activity Summary

The mechanism of action involves the compound's ability to interfere with nucleotide metabolism and inhibit enzymes critical for DNA synthesis. For instance, it has been shown to inhibit thymidylate synthase, an enzyme necessary for DNA replication and repair, which is pivotal in cancer cell survival.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reactions : Utilizing chlorination and fluorination techniques on pyrimidine derivatives.

- Carboxamide Formation : Converting corresponding carboxylic acids into amides using amine reagents.

These synthetic routes highlight the compound's utility as a versatile building block in organic synthesis.

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound against various cancer cell lines:

- Study on L1210 Mouse Leukemia Cells : This study demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The addition of thymidine reversed growth inhibition, suggesting a mechanism involving intracellular release of active metabolites .

- Comparative Analysis with 5-Fluorouracil (5-FU) : In tests against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound showed better growth inhibition than 5-FU, indicating its potential as a more effective therapeutic agent .

Table 2: Comparative Efficacy

| Compound | IC50 (μM) in MCF-7 | IC50 (μM) in MDA-MB-231 |

|---|---|---|

| 2,6-Dichloro-5-fluoropyrimidine | 0.87 - 12.91 | 1.75 - 9.46 |

| 5-Fluorouracil (5-FU) | 17.02 | 11.73 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.